5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic organic compound characterized by its unique structural features, including a brominated aromatic ring and a dioxane-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-4-methoxybenzaldehyde and 2,2-dimethyl-1,3-dioxane-4,6-dione.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The carbonyl groups in the dioxane-dione moiety can be reduced to form alcohols or ethers.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products
Substitution Reactions: Yield substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Produce aldehydes or carboxylic acids depending on the extent of oxidation.
Reduction Reactions: Result in alcohols or ethers from the reduction of carbonyl groups.
Scientific Research Applications
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel polymers and materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: Researchers explore its biological activity, including its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects depends on its specific application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Biological Pathways: It may influence various biological pathways, including those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Chloro-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[(2-Fluoro-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
- 5-[(2-Iodo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Uniqueness
5-[(2-Bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can influence the compound’s chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
5-[(2-bromo-4-methoxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO5/c1-14(2)19-12(16)10(13(17)20-14)6-8-4-5-9(18-3)7-11(8)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUWOEURAFSBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CC2=C(C=C(C=C2)OC)Br)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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